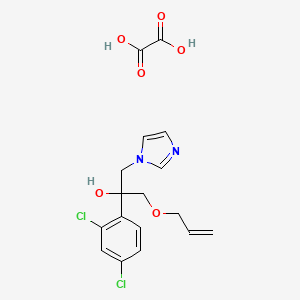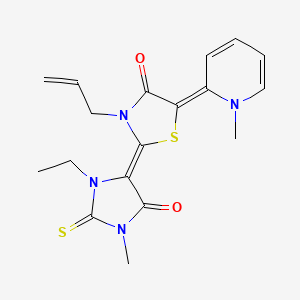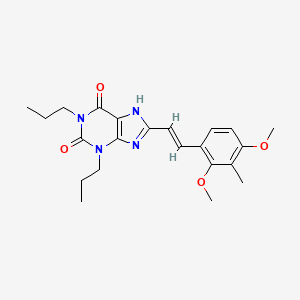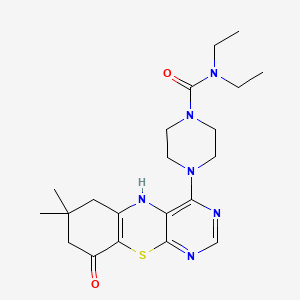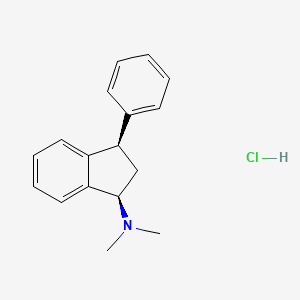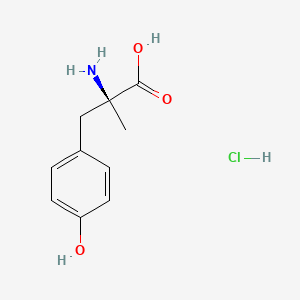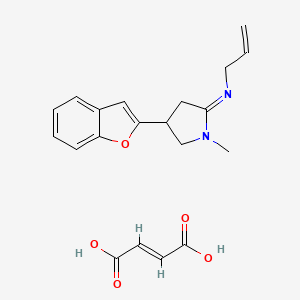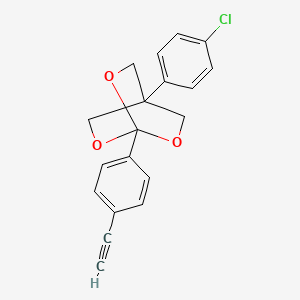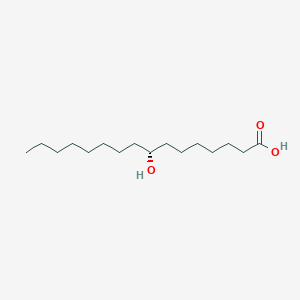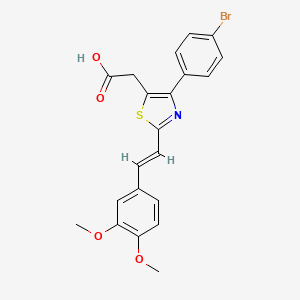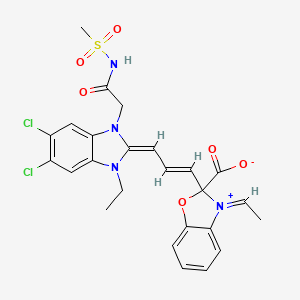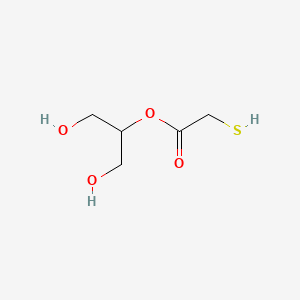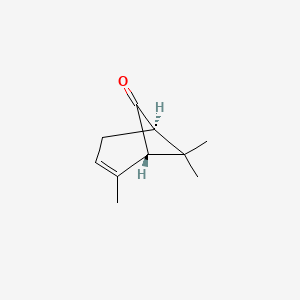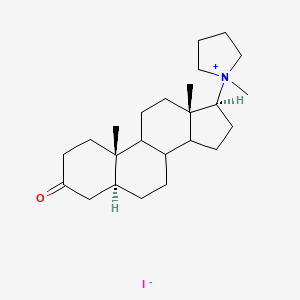
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of a pyrrolidinium group attached to the androstane skeleton, which is a common structure in many steroid hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the androstane skeleton, which can be derived from natural sources or synthesized from simpler organic compounds.
Functional Group Modification: The 3-oxo group is introduced through oxidation reactions, while the 17beta-hydroxy group is protected to prevent unwanted side reactions.
Pyrrolidinium Group Introduction: The pyrrolidinium group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the androstane skeleton.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The 17beta-hydroxy group can be oxidized to form a ketone.
Reduction: The 3-oxo group can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted pyrrolidinium derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding steroid hormone action.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in hormone replacement therapy.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide involves its interaction with specific molecular targets and pathways:
Androgen Receptor: The compound binds to androgen receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It may inhibit enzymes involved in steroid metabolism, affecting the levels of other steroid hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide can be compared with other similar compounds, such as:
5alpha-Androstan-17beta-ol-3-one:
Epiandrosterone: A metabolite of dihydrotestosterone with a hydroxyl group at the 3-position instead of a keto group.
3beta-Androstanediol: An endogenous steroid hormone with hydroxyl groups at both the 3 and 17 positions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
10063-02-2 |
|---|---|
Fórmula molecular |
C24H40INO |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H40NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17,19-22H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,19?,20?,21?,22-,23-,24-;/m0./s1 |
Clave InChI |
DOWLZUGHIHWKCK-IZMLDAJCSA-M |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C.[I-] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


